molecular formula C10H26Br3N3 B1604090 1,5,9-Triazacyclotridecane trihydrobromide CAS No. 74676-52-1

1,5,9-Triazacyclotridecane trihydrobromide

Cat. No. B1604090
CAS RN: 74676-52-1
M. Wt: 428.05 g/mol
InChI Key: HRDCXXGINBVBMF-UHFFFAOYSA-N
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Description

1,5,9-Triazacyclotridecane trihydrobromide is a chemical compound with the molecular formula C10H26Br3N3 . It has a molecular weight of 428.051 g/mol . The compound is sensitive to moisture and decomposes at approximately 300°C .


Molecular Structure Analysis

The molecular structure of 1,5,9-Triazacyclotridecane trihydrobromide is represented by the SMILES string: C1CCNCCCNCCCNC1.Br.Br.Br . This indicates that the compound consists of a 1,5,9-triazacyclotridecane molecule and three bromide ions.


Physical And Chemical Properties Analysis

1,5,9-Triazacyclotridecane trihydrobromide has a molecular weight of 428.05 g/mol . It is sensitive to moisture and decomposes at approximately 300°C .

Safety And Hazards

This compound is toxic if swallowed . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion, inhalation, and contact with skin or eyes .

properties

IUPAC Name

1,5,9-triazacyclotridecane;trihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3.3BrH/c1-2-6-12-8-4-10-13-9-3-7-11-5-1;;;/h11-13H,1-10H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDCXXGINBVBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCCCNCCCNC1.Br.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26Br3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20639952
Record name 1,5,9-Triazacyclotridecane--hydrogen bromide (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5,9-Triazacyclotridecane trihydrobromide

CAS RN

74676-52-1
Record name 1,5,9-Triazacyclotridecane--hydrogen bromide (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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